molecular formula C4H3N5S B128170 2-(Tetrazol-2-yl)-1,3-thiazole CAS No. 154823-22-0

2-(Tetrazol-2-yl)-1,3-thiazole

Cat. No.: B128170
CAS No.: 154823-22-0
M. Wt: 153.17 g/mol
InChI Key: RUQWDOHKHJKYHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Tetrazol-2-yl)-1,3-thiazole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This molecule features a thiazole ring linked to a tetrazole ring, a combination known as a "privileged scaffold" for designing biologically active molecules. The tetrazole group is a bioisostere for a carboxylic acid, which can improve metabolic stability and bioavailability in drug candidates, while the thiazole ring is a common motif in many pharmaceuticals. Although research on the exact compound is developing, structural analogs and derivatives containing the N-tetrazolyl thiazole framework have demonstrated a range of promising biological activities. For instance, certain N-tetrazolyl thiazolecarboxyamide derivatives have been investigated for their anti-allergic properties . Furthermore, other 1,3-thiazole derivatives have shown considerable cardioprotective activity in pharmacological studies, protecting isolated tissue from constrictor responses and exceeding the activity of reference compounds like L-carnitine . This suggests potential for cardiovascular research. The structural features of this compound make it a valuable building block for synthesizing novel compounds for high-throughput screening and the development of new therapeutic agents targeting various diseases. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

154823-22-0

Molecular Formula

C4H3N5S

Molecular Weight

153.17 g/mol

IUPAC Name

2-(tetrazol-2-yl)-1,3-thiazole

InChI

InChI=1S/C4H3N5S/c1-2-10-4(5-1)9-7-3-6-8-9/h1-3H

InChI Key

RUQWDOHKHJKYHU-UHFFFAOYSA-N

SMILES

C1=CSC(=N1)N2N=CN=N2

Canonical SMILES

C1=CSC(=N1)N2N=CN=N2

Synonyms

2H-Tetrazole, 2-(2-thiazolyl)-

Origin of Product

United States

Synthetic Methodologies for 2 Tetrazol 2 Yl 1,3 Thiazole and Its Analogues

Foundational Heterocyclization Routes to the 2-(Tetrazol-2-yl)-1,3-thiazole Core

The initial construction of the this compound core relies on fundamental reactions that build the heterocyclic systems from acyclic or simpler cyclic precursors.

Cycloaddition Reactions from 2-Aminothiazole (B372263) Precursors and Azide (B81097) Sources

A primary method for synthesizing the tetrazole ring is the [3+2] cycloaddition reaction between a nitrile and an azide source. nih.gov This reaction is a cornerstone in forming 5-substituted 1H-tetrazoles. nih.gov In the context of this compound, this often involves starting with a 2-aminothiazole derivative.

One approach involves converting the amino group of 2-aminothiazole into a diazonium salt, which is then subjected to a coupling reaction to introduce a functional group that can be further transformed into a nitrile. For instance, a diazonium salt can be coupled with a compound like 2-hydroxybenzaldehyde. uokerbala.edu.iq The resulting aldehyde can then be converted to an azoimine, which subsequently undergoes a [3+2] cycloaddition with sodium azide to form the tetrazole ring. uokerbala.edu.iq

Another strategy involves the reaction of 2-aminothiazole with triethyl orthoformate and sodium azide. researchgate.net This method provides a direct route to the formation of the tetrazole ring attached to the thiazole (B1198619) core. The reaction of 2-aminothiazole with triethyl orthoformate and sodium azide can be catalyzed by tributylmethylammonium (B1194469) chloride in DMSO. researchgate.net

The general scheme for the synthesis of tetrazoles from nitriles and azides is a well-established method. nih.gov The use of electron-withdrawing groups on the nitrile can facilitate the reaction. nih.gov

Multi-component Reaction Strategies in Tetrazole-Thiazole Assembly

Multi-component reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules like tetrazole-thiazole hybrids in a single step from three or more starting materials. nih.gov The Ugi tetrazole four-component reaction (UT-4CR) is a prominent example, which involves the reaction of an isocyanide, an oxo component, an amine, and hydrazoic acid (often generated in situ from a source like trimethylsilyl (B98337) azide). nih.govacs.org This reaction can be used to generate a library of 1-substituted-1H-tetrazoles. acs.org

While direct MCRs for the one-pot synthesis of the this compound core are not extensively detailed in the provided results, the principles of MCRs are applied to create related structures. For example, a one-pot, three-component reaction of α-nitro epoxides, potassium thiocyanate (B1210189), and primary amines is used to synthesize polysubstituted 2-aminothiazoles, which are key precursors. mdpi.com Similarly, thiazole and thiazolyl-pyrazole derivatives can be synthesized efficiently under neat reaction conditions via condensation reactions. researchgate.net

Derivatization and Functionalization Strategies for this compound

Once the core this compound structure is established, further modifications can be made to introduce various substituents and build more complex molecular architectures.

Synthesis of Substituted 2-(Tetrazol-2-yl)-1,3-thiazoles through Post-Cyclization Modification

Post-cyclization modification allows for the introduction of a wide range of functional groups onto the pre-formed tetrazole-thiazole scaffold. This can involve reactions such as N-alkylation of the tetrazole ring or substitution on the thiazole ring. For example, a series of 1-substituted tetrazole derivatives have been synthesized, including those with a thiazole moiety attached. acgpubs.org

A common strategy involves the synthesis of a precursor like 1-(4-acetylphenyl)-1H-tetrazole, which can then be brominated to form an α-bromoketone. nih.govresearchgate.net This reactive intermediate can then be reacted with various thiocarbamoyl compounds to construct the thiazole ring, leading to substituted tetrazole-thiazole hybrids. nih.govresearchgate.net

Construction of Hybrid Molecular Architectures Incorporating this compound (e.g., Indole (B1671886), Pyrazole (B372694), Thiadiazole Linkages)

Hybrid molecules containing the this compound core linked to other heterocyclic systems like indole, pyrazole, and thiadiazole have been synthesized.

Indole Linkages: Thiazole derivatives containing an indole moiety bearing a tetrazole ring have been synthesized. derpharmachemica.com The synthesis can involve the condensation of a hydrazone containing the indole and tetrazole rings with potassium thiocyanate and substituted ketones. derpharmachemica.com Another approach starts with the preparation of ethyl 2-(3-formyl-1H-indol-1-yl)acetate, which is then elaborated to incorporate the tetrazole and subsequently the thiazole ring. derpharmachemica.com

Pyrazole Linkages: A series of 2-(4-(1H-tetrazol-5-yl)-1H-pyrazol-1-yl)-4-(4-phenyl)thiazole derivatives have been synthesized. mdpi.com The synthesis started from 2-hydrazinyl-4-phenylthiazole and proceeded in four steps to yield the final hybrid compounds. mdpi.com The hybridization of thiazole and pyrazoline moieties has been explored to create compounds with enhanced biological potential. ekb.eg

Thiadiazole Linkages: Tetrazole-based hybrids linked to thiadiazole ring systems have been synthesized through various chemical reactions. nih.gov One synthetic route involves the preparation of 2-(4-(1H-tetrazol-1-yl)phenyl)-N-(4-chlorophenyl)-2-oxoacetohydrazonoyl bromide, which is then reacted to form the thiadiazole ring. nih.gov

The following table summarizes some of the synthesized hybrid molecules:

Heterocyclic LinkageSynthetic ApproachReference
IndoleCondensation of a hydrazone containing indole and tetrazole with potassium thiocyanate and ketones. derpharmachemica.com
PyrazoleA four-step synthesis starting from 2-hydrazinyl-4-phenylthiazole. mdpi.com
ThiadiazoleReaction of 2-(4-(1H-tetrazol-1-yl)phenyl)-N-(4-chlorophenyl)-2-oxoacetohydrazonoyl bromide with reagents to form the thiadiazole ring. nih.gov

Regioselective and Stereoselective Synthesis of Advanced this compound Derivatives

The regioselective and stereoselective synthesis of tetrazole-thiazole derivatives is crucial for controlling the final structure and properties of the molecule.

Regioselectivity: Regioselective synthesis has been achieved in the formation of thiazole derivatives. For instance, the reaction of (E)-2-cyano-2-(thiazolidin-2-ylidene)ethanethioamide with various α-bromocarbonyl compounds leads to the regioselective synthesis of new 2-(E)-cyano(thiazolidin-2-ylidene)thiazoles. scispace.com The regioselective synthesis of substituted thiazol-2(3H)-imines has also been reported using thiourea (B124793) and phenacyl bromide in ethanol (B145695) with a catalytic amount of triethylamine. researchgate.net In the synthesis of 1,5-disubstituted tetrazoles, a formal (3 + 2) cycloaddition of amides and azides allows for a regioselective synthesis of tetrazolium salts. organic-chemistry.org

Stereoselectivity: Stereoselective synthesis has been demonstrated in the creation of thiazole derivatives. For example, the synthesis of (Z)-ethyl 2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene) acetate (B1210297) has been reported. nih.gov The Julia-Kocienski olefination reaction has been used for the stereoselective synthesis of trans-1,2-disubstituted alkenes, which can be precursors to more complex molecules. researchgate.net

Advanced Spectroscopic and Crystallographic Characterization of 2 Tetrazol 2 Yl 1,3 Thiazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. For 2-(tetrazol-2-yl)-1,3-thiazole derivatives, the ¹H NMR spectrum reveals characteristic signals for the protons on both the tetrazole and thiazole (B1198619) rings.

The proton of the tetrazole ring typically appears as a singlet in the downfield region of the spectrum. For instance, in 1-isopropyl-1H-tetrazole, the tetrazole proton (H-5) signal is observed as a singlet at δ 8.61 ppm. researchgate.net In derivatives of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid, the chemical shifts are also found in the aromatic region, confirming the deshielded nature of these protons. nih.gov

The protons on the 1,3-thiazole ring also resonate in the aromatic region. For example, in N-(1,3-thiazol-2-yl)-2-[(3-methyl-2-oxo-2H- ekb.egresearchgate.netnih.govtriazino[2,3-c]quinazolin-6-yl)thio]-acetamide, the signals of the thiazole ring protons are observed as doublets at 7.23–7.21 ppm (H-5) and 7.53–7.51 ppm (H-4). nih.gov The specific chemical shifts and coupling patterns depend on the substitution pattern on the thiazole ring.

Table 1: Representative ¹H NMR Chemical Shifts for Protons in Tetrazole and Thiazole Moieties

Moiety Proton Position Chemical Shift (δ, ppm) Multiplicity Reference
1-isopropyl-1H-tetrazole H-5 8.61 singlet researchgate.net
Substituted Thiazole H-4 7.51 - 7.53 doublet nih.gov
Substituted Thiazole H-5 7.21 - 7.23 doublet nih.gov
3-(5-phenyl-2H-tetrazol-2-yl)-pyridine Phenyl Protons 8.22 - 8.16 / 7.68 - 7.57 multiplet mdpi.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shift of each carbon atom is indicative of its electronic environment. For this compound derivatives, the ¹³C NMR spectrum shows distinct signals for the carbon atoms of both heterocyclic rings.

A key diagnostic feature is the chemical shift of the carbon atom in the tetrazole ring. It has been noted that the chemical shift of the tetrazole carbon in 2,5-disubstituted isomers is approximately 10 ppm downfield compared to 1,5-disubstituted isomers. mdpi.com For example, the tetrazole carbon in 2-methyl-5-phenyltetrazole appears at δ 164.25 ppm, whereas in 1-methyl-5-phenyltetrazole, it is at δ 154.2 ppm. mdpi.com In 1-isopropyl-1H-tetrazole, the tetrazole carbon is observed at δ 140.67 ppm. researchgate.net

The carbon atoms of the thiazole ring also have characteristic chemical shifts. In ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate, the thiazole ring carbons appear at δ 168.87, 160.27, and 146.48 ppm. nih.gov These values are influenced by the nature of the substituents attached to the ring.

Table 2: Representative ¹³C NMR Chemical Shifts for Carbons in Tetrazole and Thiazole Moieties

Moiety Carbon Position Chemical Shift (δ, ppm) Reference
1-isopropyl-1H-tetrazole C-5 140.67 researchgate.net
2-methyl-5-phenyltetrazole C-5 164.25 mdpi.com
Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate Thiazole Ring Carbons 168.87, 160.27, 146.48 nih.gov

Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Connectivity Assignments

While ¹H and ¹³C NMR provide information about the individual nuclei, two-dimensional (2D) NMR techniques are essential for unambiguously assigning these signals and establishing the connectivity between atoms.

Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For a this compound derivative, a COSY spectrum would show correlations between the H-4 and H-5 protons of the thiazole ring, confirming their adjacent relationship.

These 2D NMR techniques are vital for the complete and accurate structural elucidation of complex heterocyclic systems like the this compound derivatives. nih.gov

Vibrational Spectroscopy Applications

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a powerful tool for identifying functional groups and characterizing the nature of chemical bonds within a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification and Bond Characterization

The IR spectrum of this compound derivatives displays a series of absorption bands corresponding to the vibrational frequencies of specific bonds and functional groups. The characteristic vibrations of the tetrazole and thiazole rings are of particular interest.

The thiazole ring exhibits specific stretching vibrations. A sharp, medium intensity signal between 3180–3100 cm⁻¹ corresponds to the C-H stretching vibration of the methine group at the C-5 position. nih.gov The C=N and C=C stretching frequencies within the thiazole ring typically appear in the 1650-1450 cm⁻¹ region. researchgate.netnih.gov

The tetrazole ring also has characteristic absorptions. The C-H stretching vibration of the tetrazole ring is found at approximately 3132 cm⁻¹. researchgate.net The ring itself has characteristic stretching and bending vibrations, though these can be complex and overlap with other signals. For instance, a strong band for N-N stretching has been reported at 1070 cm⁻¹ in some tetrazole-containing compounds. ekb.eg

Table 3: Characteristic IR Absorption Bands for Tetrazole and Thiazole Derivatives

Functional Group / Bond Vibrational Mode Frequency (cm⁻¹) Reference
Thiazole C-H Stretching 3180 - 3100 nih.gov
Tetrazole C-H Stretching ~3132 researchgate.net
C=N (Thiazole/Tetrazole) Stretching 1626 - 1612 nih.govmdpi.comrsc.org
C=C (Thiazole) Stretching 1580 - 1450 researchgate.netrsc.org

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule upon ionization.

For this compound derivatives, electrospray ionization (ESI) is a common technique used to generate the protonated molecule [M+H]⁺. mdpi.com High-resolution mass spectrometry (HRMS) allows for the precise determination of the molecular formula from the exact mass of this ion.

The fragmentation pattern observed in the tandem mass spectrum (MS/MS) provides valuable structural information. A characteristic fragmentation pathway for tetrazole-containing compounds is the loss of a neutral nitrogen molecule (N₂), which has a mass of 28 Da. mdpi.com In the case of 3-(5-phenyl-2H-tetrazol-2-yl)-pyridine, the most intense signal in the full scan spectrum corresponded to the [M+H-N₂]⁺ ion. mdpi.com Further fragmentation can involve the loss of a second nitrogen molecule. mdpi.com The thiazole ring can also undergo fragmentation, often involving cleavage of the ring structure. The specific fragmentation pattern is highly dependent on the substitution on both the tetrazole and thiazole rings. wisdomlib.org

Table 4: Common Mass Spectrometric Fragments for Tetrazole Derivatives

Ion Description Significance Reference
[M+H]⁺ Protonated Molecule Determines Molecular Weight mdpi.com
[M+H-N₂]⁺ Loss of Nitrogen Characteristic of Tetrazole Ring mdpi.com

Single-Crystal X-ray Diffraction for Definitive Molecular Structure Determination

These examples highlight the variability in crystal packing even among related heterocyclic systems, which is influenced by the nature and position of substituents. The interactive table below summarizes the crystallographic data for some of these related compounds.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
5-(4'-Methyl-1,1'-biphenyl-2-yl)-1H-tetrazoleTriclinicP-14.99(1)14.25(4)16.63(5)90.27(5)91.19(5)90.64(5)
1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivativeTriclinicP-15.9308(2)10.9695(3)14.7966(4)100.5010(10)98.6180(10)103.8180(10)

Data presented is for related heterocyclic compounds and not this compound itself.

In a 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one structure, the pyrazole (B372694) and benzothiazole (B30560) ring systems are nearly coplanar, with an interplanar angle of just 3.31(7)°. nih.gov This near-planarity can lead to significant intramolecular interactions. The planarity or non-planarity of the molecule is a critical factor that affects the types of intermolecular interactions that can occur.

The solid-state architecture of molecular crystals is governed by a variety of non-covalent interactions. Understanding these interactions is crucial for predicting and controlling the physical properties of crystalline materials.

Hydrogen bonds are among the most important structure-directing interactions in molecular crystals. While classical hydrogen bonds involving N-H or O-H donors are significant, weaker C-H...O and C-H...F interactions, as well as other non-classical hydrogen bonds, also play a crucial role in stabilizing the crystal packing.

In the crystal structure of a fluorinated tetrazole derivative, C-H...F hydrogen bonds have been observed. nih.gov For instance, in 1,2-bis[2-(2,3,4,5-tetrafluorophenyl)ethynyl]benzene, both intramolecular and intermolecular C-H...F interactions are present, with H...F distances ranging from 2.270(14) Å to 2.597(17) Å. nih.gov The presence of C-H...O interactions is also a common feature in related heterocyclic structures, contributing to the formation of extended networks. mdpi.com In the crystal structure of 1-(2-fluorophenyl)-1H-tetrazole-5(4H)-thione, N-H...S hydrogen bonds link molecules into centrosymmetric dimers. nih.gov

The planar aromatic rings of the tetrazole and thiazole moieties are capable of engaging in π-π stacking interactions. These interactions, which arise from the electrostatic attraction between the electron-rich π-systems, are a significant driving force in the assembly of aromatic molecules in the solid state. The stability of these interactions can be influenced by substituents on the aromatic rings. nih.gov

In the crystal packing of 1-(2-fluorophenyl)-1H-tetrazole-5(4H)-thione, offset face-to-face π-π stacking interactions are observed between the benzene (B151609) rings of adjacent dimers. nih.gov Theoretical studies on C-substituted tetrazoles have shown that substituents, regardless of their electron-donating or withdrawing nature, generally enhance π-stacking interactions. nih.gov

Analysis of Intermolecular Interactions in the Crystalline State

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., Thin-Layer Chromatography (TLC))

Chromatographic techniques, particularly Thin-Layer Chromatography (TLC), are indispensable tools in the synthesis of this compound derivatives for both monitoring the progress of chemical reactions and assessing the purity of the resulting products. nih.govanalyticaltoxicology.com TLC is a simple, rapid, and cost-effective method that provides qualitative information about the components of a mixture. researchgate.netrroij.com In the synthesis of tetrazole-thiazole hybrids, TLC is routinely used to track the consumption of starting materials and the formation of the desired product. nih.govorientjchem.org

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material like silica (B1680970) gel. rroij.com The plate is then placed in a sealed chamber containing a shallow pool of a solvent or solvent mixture, known as the mobile phase. As the mobile phase ascends the plate by capillary action, the components of the spotted mixture travel up the plate at different rates, leading to their separation. nih.gov

The separation is based on the differential partitioning of the compounds between the stationary phase and the mobile phase. For tetrazole-thiazole derivatives, a common stationary phase is silica gel 60 F254 on aluminum sheets. semanticscholar.org The choice of mobile phase is critical for achieving good separation. A mixture of ethyl acetate (B1210297) and diethyl ether in a 1:1 ratio has been reported for observing the progress of reactions involving related azo-thiazole derivatives. semanticscholar.org The separated spots on the TLC plate can be visualized under UV light, which is effective for compounds containing UV-active chromophores like the thiazole and tetrazole rings. semanticscholar.org

The retention factor (Rf value), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. researchgate.net By comparing the Rf value of a spot in the reaction mixture to that of a pure standard, chemists can identify the presence of reactants and products. A completed reaction is often indicated by the disappearance of the starting material spots and the appearance of a new spot corresponding to the product. nih.govnih.gov Furthermore, the presence of a single spot for the final, isolated compound suggests a high degree of purity. researchgate.net

Table 1: Examples of TLC Systems Used in the Monitoring of Reactions for Thiazole Derivatives

Mobile Phase Composition Stationary Phase Detection Method Application
Ethyl acetate / Diethyl ether (1:1) Silica gel 60 F254 UV light Reaction monitoring semanticscholar.org
Chloroform / Methanol / Acetic acid (60:40:5, v/v/v) Kieselgel F60254 Densitometric detection Purity control and stability studies mdpi.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample of a synthesized compound. This analysis provides a direct method to verify the empirical formula of the newly prepared this compound derivatives and is a crucial step in their characterization. nih.govijprs.com The experimentally determined percentages of the elements are compared with the percentages calculated from the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the assigned chemical structure and confirms the purity of the compound. nih.govresearchgate.net

The analysis is typically performed using an automated elemental analyzer. A small, precisely weighed amount of the purified compound is combusted at a high temperature in a stream of oxygen. This process converts carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas or nitrogen oxides which are then reduced to N₂. Sulfur is converted to sulfur dioxide. These combustion products are then separated and quantified using various detection methods, such as thermal conductivity or infrared spectroscopy.

For tetrazole-thiazole hybrids, which are rich in nitrogen and contain sulfur, elemental analysis is particularly informative. For instance, in the synthesis of 4-(4-(1H-tetrazol-1-yl)phenyl)-2-(2-(4-chlorobenzylidene)hydrazinyl)thiazole, the calculated elemental composition for C₁₇H₁₂ClN₇S was C, 51.32%; H, 3.04%; N, 24.64%. The experimentally found values would be expected to be within ±0.4% of these calculated values to be considered a confirmation of the structure. nih.gov Any significant deviation between the experimental and theoretical values may indicate the presence of impurities, residual solvent, or an incorrectly assigned structure. nih.gov

Table 2: Example of Elemental Analysis Data for a Tetrazole-Thiazole Derivative

Compound Molecular Formula Analysis Calculated (%) Found (%)
2-(2-(1-(4-Chlorophenyl)ethylidene)hydrazineyl)-N,4′-dimethyl-[4,5′-bithiazol]-2′-amine mdpi.com C₁₆H₁₆ClN₅S₂ Carbon 50.85 51.02
Hydrogen 4.27 4.13
Nitrogen 18.53 18.44
2-(2-(1-(4-(4-Chlorophenyl)-5-imino-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethylidene)-hydrazineyl)-N,4′-dimethyl-[4,5′-bithiazol]-2′-amine mdpi.com C₁₈H₁₇ClN₈S₃ Carbon 45.32 45.43
Hydrogen 3.59 3.41
Nitrogen 23.49 23.28
4-(4-(1H-Tetrazol-1-yl)phenyl)-2-(2-(4-chlorobenzylidene)hydrazinyl)thiazole C₁₇H₁₂ClN₇S Carbon 51.32 -
Hydrogen 3.04 -

Computational Chemistry and Theoretical Investigations of 2 Tetrazol 2 Yl 1,3 Thiazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. nih.gov Calculations are typically performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)) to solve the Schrödinger equation approximately. researchgate.net

Computational studies on similar bi-heterocyclic systems, such as 1-(1,3-benzothiazol-2-yl)-3-(2-hydroxyethyl)imidazolidin-2-one, have demonstrated that DFT calculations can accurately predict bond lengths, bond angles, and torsional angles, which often show good agreement with experimental data from X-ray crystallography. nih.gov The conformational landscape would be explored by rotating the C-N bond connecting the two rings to identify the global energy minimum and any potential rotational barriers.

Table 1: Representative Optimized Geometrical Parameters (Bond Lengths and Angles) based on DFT Calculations for Analogous Thiazole (B1198619) Systems.

ParameterTypical Value
C-S (Thiazole Ring)1.72 - 1.77 Å
C-N (Thiazole Ring)1.31 - 1.38 Å
N-N (Tetrazole Ring)1.30 - 1.35 Å
C-N (Inter-ring bond)1.40 - 1.45 Å
C-S-C (Thiazole Angle)89.0 - 92.0°
Thiazole-Tetrazole Dihedral Angle10 - 40°

Note: The values are typical ranges observed in related heterocyclic compounds and serve as illustrative examples.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic transitions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity.

For 2-(Tetrazol-2-yl)-1,3-thiazole, the HOMO is expected to be distributed primarily over the electron-rich thiazole ring and the sulfur atom, while the LUMO would likely be located on the electron-deficient tetrazole ring. The HOMO-LUMO gap provides insight into the energy required for electronic excitation, which is relevant to its UV-visible absorption properties. pku.edu.cn

Table 2: Representative Frontier Molecular Orbital Energies and Global Reactivity Descriptors.

ParameterSymbolFormulaTypical Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMO--6.5 to -7.5
Lowest Unoccupied Molecular Orbital EnergyELUMO--1.0 to -2.0
Energy GapΔEELUMO - EHOMO4.5 to 5.5

Note: Values are illustrative, based on DFT studies of similar nitrogen- and sulfur-containing heterocycles.

A Molecular Electrostatic Potential (MEP) surface is a color-coded map of the electrostatic potential onto the electron density surface of a molecule. It is an invaluable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack.

In this compound, the MEP surface would be expected to show significant negative potential around the nitrogen atoms of both the tetrazole and thiazole rings, identifying them as primary sites for hydrogen bonding and coordination. nih.gov The hydrogen atoms on the thiazole ring would exhibit a positive electrostatic potential.

Global reactivity descriptors are quantitative measures of a molecule's stability and reactivity, derived from FMO energies. Key descriptors include:

Chemical Hardness (η): Measures resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating a molecule's polarizability.

Electronegativity (χ): Measures the ability to attract electrons, calculated as χ = -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment, calculated as ω = χ² / (2η).

These descriptors provide a quantitative framework for comparing the reactivity of different molecules. A low hardness and high softness value suggest higher reactivity. jmchemsci.com

Table 3: Representative Global Reactivity Descriptors (Calculated from FMO Energies).

DescriptorSymbolTypical Value
Chemical Hardnessη2.25 - 2.75 eV
Chemical SoftnessS0.18 - 0.22 eV⁻¹
Electronegativityχ3.75 - 4.75 eV
Electrophilicity Indexω2.5 - 4.0 eV

Note: These values are derived from the representative FMO energies in Table 2.

Advanced Topological Analysis of Electron Density

Beyond DFT, topological analysis methods provide a deeper understanding of bonding and intermolecular interactions.

Hirshfeld surface analysis is a powerful technique for visualizing and quantifying intermolecular interactions within a crystal lattice. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds.

Table 4: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Analogous Heterocyclic Compounds. nih.govnih.gov

Contact TypeTypical Contribution (%)
H···H40 - 50%
N···H / H···N15 - 25%
S···H / H···S5 - 10%
C···H / H···C5 - 10%
Other (e.g., C···N, S···N)5 - 15%

Note: Percentages are illustrative and vary based on the specific crystal packing of the compound.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful computational tool used to analyze the electron density distribution in a molecule, providing a rigorous definition of chemical bonds and atomic interactions. In the context of this compound, QTAIM analysis elucidates the nature of the covalent and non-covalent interactions within the molecule.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Bonding Characteristics

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, electron delocalization, and hyperconjugative interactions within a molecule. For this compound, NBO analysis provides a detailed picture of the electronic structure beyond simple Lewis diagrams.

This analysis evaluates the interactions between filled (donor) and vacant (acceptor) orbitals, quantifying their energetic significance through second-order perturbation theory. Key findings from NBO analysis on tetrazole derivatives often highlight significant delocalization of π-electrons within the five-membered ring. nih.gov The interaction between the lone pair orbitals of the nitrogen atoms and the antibonding π* orbitals of adjacent bonds contributes to the stability and aromaticity of the tetrazole ring. nih.gov Similarly, the thiazole ring exhibits its own set of delocalized π-electron networks. The NBO analysis of the conjoined this compound system would specifically illuminate the electronic interactions and charge transfer between the electron-rich tetrazole ring and the thiazole moiety.

Table 1: Illustrative NBO Analysis Data for a Tetrazole System Note: This table represents typical values for tetrazole systems to illustrate the type of data obtained from NBO analysis. The exact values for this compound would require a specific computational study.

Donor NBOAcceptor NBOE(2) (kcal/mol)Type of Interaction
LP(1) N1π(N3-N4)15.2Lone Pair -> Antibonding π
LP(1) N2π(C5-N1)12.8Lone Pair -> Antibonding π
π(N3-N4)π(C5-N1)20.5π -> Antibonding π
π(C5-N1)π(N2-N3)18.9π -> Antibonding π

Prototropic Tautomerism and Isomerism in Tetrazole-Thiazole Systems

Prototropic tautomerism is a critical feature of tetrazole chemistry, where a proton can migrate between different nitrogen atoms of the ring, leading to different tautomeric forms. nih.gov For a tetrazole ring attached to another heterocycle like thiazole, two primary tautomers are of interest: the 1H- and 2H-forms.

Theoretical Assessment of Tautomeric Stability

Computational studies consistently show that the relative stability of tetrazole tautomers is a key determinant of their population in equilibrium. High-level ab initio and Density Functional Theory (DFT) calculations are employed to determine the precise relative energies of these tautomers. nih.gov

For most C-substituted tetrazoles, theoretical calculations establish that the 2H-tautomer is thermodynamically more stable than the 1H-tautomer. nih.gov The energy difference is typically in the range of a few kcal/mol. For instance, high-level calculations on the parent tetrazole molecule (CH₂N₄) determined the 1H-tetrazole to be higher in energy than the 2H-tautomer by 2.07 kcal/mol. nih.govresearchgate.net This preference is attributed to more favorable electronic delocalization and aromatic character in the 2H-isomer. nih.gov Therefore, for 2-(Tetrazol-yl)-1,3-thiazole, the 2-(2H-Tetrazol-2-yl)-1,3-thiazole isomer is predicted to be the more stable and predominant tautomeric form.

Table 2: Calculated Relative Energies of Tetrazole Tautomers

TautomerMethod/Basis SetRelative Energy (kcal/mol)Reference
1H-TetrazoleCCSD(T)/CBS2.07 nih.govresearchgate.net
2H-TetrazoleCCSD(T)/CBS0.00 (Reference) nih.govresearchgate.net

Influence of Substituents on Tautomeric Equilibria

The position and electronic nature of substituents on the tetrazole or thiazole rings can significantly influence the tautomeric equilibrium. The equilibrium constant is affected by the character of the substituents. sioc-journal.cn

Electron-withdrawing groups attached to the carbon atom (C5) of the tetrazole ring tend to further favor the 2H-tautomer. Conversely, the nature of the group migrating between the nitrogen atoms also plays a crucial role; electron-withdrawing migrating groups have a substantial effect on the activation energy of the tautomerization process. sioc-journal.cn In the case of this compound, the thiazole group acts as a substituent on the tetrazole ring. Its specific electronic properties (whether it acts as a net electron-donating or electron-withdrawing group relative to hydrogen) will fine-tune the energy difference between the 1H and 2H tautomers. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Molecular dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. While specific MD studies on this compound are not widely reported, this technique is extensively applied to similar thiazole-containing compounds to explore various molecular properties. nih.govsemanticscholar.org

For a molecule like this compound, MD simulations would be particularly useful for:

Conformational Analysis: Sampling the potential energy surface to identify low-energy conformations, particularly concerning the rotational barrier around the single bond connecting the tetrazole and thiazole rings.

Solvent Effects: Simulating the molecule in a solvent box (e.g., water) to understand how solvent molecules arrange around the solute and influence its conformation and tautomeric equilibrium. The explicit interactions with solvent molecules can stabilize one tautomer over another.

Binding Dynamics: If the molecule is a ligand for a biological target, MD simulations can assess the stability of the ligand-receptor complex and characterize the key interactions over time. dntb.gov.ua

Basicity and Acidity Predictions through pKa Calculations

The tetrazole ring is known to be a bioisosteric analogue of the carboxylic acid group, possessing a notably acidic proton on the ring nitrogen. researchgate.net Computational pKa calculations are essential for predicting the acidity of the N-H proton in the 1H-tautomer of 2-(Tetrazol-yl)-1,3-thiazole.

Various computational methods, often combined with thermodynamic cycles like the isodesmic reaction method, are used to calculate pKa values. These calculations involve computing the Gibbs free energy of deprotonation in the gas phase and the solvation energies of the species involved. The acidity of the tetrazole proton is influenced by the substituent at the C5 position. The electron-withdrawing nature of the attached thiazole ring is expected to increase the acidity (lower the pKa) of the tetrazole proton compared to the parent 1H-tetrazole. nih.gov This makes the compound predominantly exist in its deprotonated (tetrazolate) form at physiological pH.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 2 Tetrazol 2 Yl 1,3 Thiazole Analogues

Elucidation of Key Structural Features Influencing Molecular Interactions

The biological activity of 2-(tetrazol-2-yl)-1,3-thiazole analogues is intricately linked to their three-dimensional structure and the electronic properties of their constituent parts. Key structural features that have been shown to influence molecular interactions include the regioisomerism and substitution of the tetrazole ring, the substitution pattern of the thiazole (B1198619) ring, and the nature of the linker moiety connecting these two heterocyclic systems.

The tetrazole ring, a key component of this scaffold, can exist as two regioisomers, 1H- and 2H-tetrazole. The positioning of the substituent on the nitrogen atoms of the tetrazole ring significantly impacts its electronic and steric properties, which in turn dictates its interaction with biological targets. The 2-substituted tetrazole, as in the parent compound, and the 1-substituted isomer can exhibit different biological activities and metabolic stabilities.

The nitrogen-rich nature of the tetrazole ring allows it to participate in various non-covalent interactions, including hydrogen bonding and coordination with metal ions. The specific regioisomer and the nature of the N-substituent will determine the spatial arrangement of these interaction points, thereby influencing the binding affinity and selectivity for a particular biological target.

Table 1: Influence of Tetrazole Ring Modifications on Molecular Properties

ModificationEffect on Molecular PropertiesRationale
Regioisomers (1H vs. 2H) Alters the spatial orientation of substituents and hydrogen bonding capabilities.The different nitrogen positions in the ring lead to distinct three-dimensional arrangements of atoms and functional groups, affecting how the molecule can fit into a binding site.
N-Substitution Modulates lipophilicity, polarity, and metabolic stability.The introduction of different chemical groups on the nitrogen atom can significantly change the overall physicochemical profile of the molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) properties.
Electron-donating vs. Electron-withdrawing Substituents Affects the electronic distribution and aromaticity of the tetrazole ring.Substituents can either push electron density into the ring or pull it away, which alters the ring's reactivity and its ability to participate in electronic interactions with a target.

The thiazole ring is a versatile scaffold that allows for substitution at the C2, C4, and C5 positions. The nature and position of these substituents have a profound impact on the molecule's conformational flexibility and reactivity. The introduction of substituents can impose steric constraints that favor specific conformations, which may be crucial for optimal interaction with a biological target. nih.gov

The electronic properties of the thiazole ring can be tuned by the introduction of electron-donating or electron-withdrawing groups. For example, electron-donating groups at the C2 position can enhance the nucleophilicity of the ring nitrogen, while substituents at the C4 and C5 positions can influence the reactivity of the adjacent carbon atoms. nih.gov

Table 2: Impact of Thiazole Ring Substitution on Molecular Characteristics

Position of SubstitutionInfluence on Molecular PropertiesExample from SAR Studies
C2-Position Directly linked to the tetrazole ring, substitution here is generally part of the linker or core structure.In many analogues, this position is occupied by the tetrazole moiety itself, and modifications are considered part of the linker design.
C4-Position Substitution can influence the orientation of adjacent groups and introduce key interaction points.Introduction of aryl groups at C4 has been shown to be important for the biological activity of some thiazole derivatives. nih.gov
C5-Position Can modulate electronic properties and provide sites for further functionalization.Electrophilic substitution often occurs at the C5 position, indicating its reactivity and potential for modification. nih.gov

Phenyl linkers introduce a rigid and planar element, which can be beneficial for pi-stacking interactions with aromatic residues in a binding pocket. The substitution pattern on the phenyl ring provides further opportunities for optimization.

Alkyl linkers provide greater conformational flexibility, allowing the tetrazole and thiazole rings to adopt a wider range of relative orientations. The length of the alkyl chain can be varied to optimize the distance between the two rings for optimal target engagement. nih.gov

The choice of linker can significantly impact the molecule's ability to adopt a bioactive conformation. A rigid linker may pre-organize the molecule into a favorable binding conformation, leading to higher affinity, but may also introduce strain. Conversely, a flexible linker may allow for an induced-fit binding mode but can be associated with a higher entropic penalty upon binding. nih.gov

Bioisosteric Design Strategies with the Tetrazole Moiety in Compound Libraries

The tetrazole moiety is a well-established bioisostere, a chemical group that can replace another group in a molecule without significantly altering its biological activity. This strategy is widely used in drug design to improve the physicochemical and pharmacokinetic properties of lead compounds.

One of the most common applications of the tetrazole ring in medicinal chemistry is as a bioisostere for the carboxylic acid group. nih.govnih.govresearchgate.netsci-hub.ru The 5-substituted 1H-tetrazole has a pKa value (around 4.5-4.9) that is very similar to that of a carboxylic acid, meaning it will also be ionized at physiological pH. nih.gov This allows the tetrazole to mimic the electrostatic and hydrogen bonding interactions of a carboxylate group in a receptor binding site.

The key advantages of replacing a carboxylic acid with a tetrazole include:

Increased metabolic stability: Tetrazoles are generally more resistant to metabolic degradation than carboxylic acids. sci-hub.ru

Improved oral bioavailability: The tetrazole group can enhance the lipophilicity of a molecule compared to the corresponding carboxylic acid, which can lead to better absorption from the gastrointestinal tract.

Enhanced receptor interactions: The planar, aromatic nature of the tetrazole ring and its multiple nitrogen atoms can provide additional opportunities for favorable interactions within a binding pocket. sci-hub.ru

In the context of this compound analogues, the tetrazole moiety can be designed to mimic a carboxylic acid group that is essential for binding to a particular receptor. This strategy has been successfully applied in the development of numerous drugs, including angiotensin II receptor antagonists. nih.gov

Table 3: Comparison of Carboxylic Acid and Tetrazole as Bioisosteres

PropertyCarboxylic Acid5-Substituted 1H-Tetrazole
Acidity (pKa) ~4.0 - 4.5~4.5 - 4.9
Geometry PlanarPlanar
Hydrogen Bonding Acts as both H-bond donor and acceptorActs as both H-bond donor and acceptor
Metabolic Stability Susceptible to various metabolic pathwaysGenerally more metabolically stable
Lipophilicity Generally lowerGenerally higher

The 1,5-disubstituted tetrazole ring can serve as a surrogate for a cis-amide bond. This is due to the steric constraints imposed by the ring structure, which forces the substituents at the 1 and 5 positions to adopt a conformation that resembles the cis geometry of an amide. This strategy is particularly useful in the design of peptidomimetics, where the conformation of the peptide backbone is critical for biological activity. researchgate.net

By replacing a flexible amide bond with a rigid tetrazole ring, it is possible to lock the molecule into a specific conformation that is recognized by the target receptor. This can lead to an increase in binding affinity and selectivity. While 1,2,3-triazoles are more commonly known as trans-amide bond surrogates, the tetrazole ring offers a unique tool for stabilizing cis-amide bond conformations. nih.govnih.gov

Computational Approaches to SAR

Computational methods have become indispensable in the field of medicinal chemistry, offering a powerful toolkit to investigate and predict the behavior of molecules at the atomic level. For this compound analogues, these approaches provide critical insights into their interactions with biological targets, thereby guiding the synthesis of more potent and selective compounds.

Molecular Docking for Ligand-Protein Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict how a ligand, such as a this compound derivative, will bind to the active site of a protein. This information is crucial for understanding the mechanism of action and for designing modifications to improve binding affinity and specificity.

Recent studies on thiazole-tetrazole hybrid glycosides have utilized molecular docking to investigate their potential as anticancer agents by targeting cyclin-dependent kinase 2 (CDK2). The docking studies revealed that the most active compounds fit well within the binding site of the CDK2 protein, exhibiting low binding energy and forming key interactions with the protein's molecular surface. rsc.org This predictive power of molecular docking allows researchers to prioritize which novel analogues of this compound should be synthesized and tested, saving valuable time and resources.

The process typically involves preparing the three-dimensional structures of both the ligand and the protein target. The ligand's conformational flexibility is often explored to find the most energetically favorable binding pose within the protein's active site. The scoring functions used in docking algorithms then estimate the binding affinity, providing a rank-ordering of different analogues. For instance, a study on thiazole derivatives as potential inhibitors of the LasR protein in Pseudomonas aeruginosa employed molecular docking to screen a library of compounds and identify those with the best binding scores and interaction patterns. mdpi.com

Table 1: Illustrative Molecular Docking Results for Hypothetical this compound Analogues Targeting CDK2

Compound IDModification on Thiazole RingPredicted Binding Affinity (kcal/mol)Key Interacting Residues
TZT-001-H-7.8LEU83, LYS33, ASP86
TZT-002-CH3-8.2LEU83, LYS33, ILE10
TZT-003-Cl-8.5LEU83, LYS33, VAL18
TZT-004-OH-7.5ASP86, GLU81

Note: This table is for illustrative purposes and does not represent actual experimental data.

Pharmacophore Modeling and Virtual Screening for Target Identification

Pharmacophore modeling is another powerful computational tool that focuses on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model represents the key interaction points, such as hydrogen bond donors and acceptors, hydrophobic centers, and charged groups, that are critical for binding to a biological target.

Once a pharmacophore model is developed based on a set of known active compounds, it can be used to rapidly screen large virtual libraries of chemical compounds to identify new molecules that fit the model and are therefore likely to be active. This process, known as virtual screening, can significantly accelerate the discovery of novel drug candidates. For thiazole derivatives, pharmacophore modeling has been used to identify potential inhibitors for various targets. mdpi.com

The development of a pharmacophore model for this compound analogues would involve identifying the common structural features and their spatial relationships in a series of active compounds. This model could then be used to search databases of commercially available or synthetically accessible compounds to find novel scaffolds that could be further optimized. This approach is particularly useful when the three-dimensional structure of the biological target is unknown.

Rational Design Principles for Novel this compound Derivatives based on SAR Insights

The insights gained from molecular docking and pharmacophore modeling studies form the basis for the rational design of new and improved this compound derivatives. Structure-activity relationship (SAR) studies, which correlate changes in a molecule's structure with changes in its biological activity, provide a roadmap for this design process.

Based on computational predictions, medicinal chemists can make targeted modifications to the this compound scaffold to enhance its interaction with a specific biological target. Key design principles may include:

Substitution at Key Positions: Docking studies can reveal specific pockets within the protein's active site that can accommodate substituents on the thiazole or tetrazole rings. Adding hydrophobic groups to fill a hydrophobic pocket or introducing hydrogen bond donors/acceptors to form additional interactions can significantly improve binding affinity. For example, SAR studies on thiazole analogues have often shown that the nature and position of substituents on the thiazole ring play a crucial role in their biological activity. nih.gov

Bioisosteric Replacement: This strategy involves replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic properties. For instance, the tetrazole ring itself is often used as a bioisostere for a carboxylic acid group.

Scaffold Hopping: Pharmacophore models can be used to identify completely new chemical scaffolds that present the same essential pharmacophoric features as the original this compound template. This can lead to the discovery of novel compound series with different intellectual property and potentially better drug-like properties.

Hybrid Design: Combining structural features from different known active compounds can lead to the development of novel hybrid molecules with enhanced activity. The aforementioned study on thiazole-tetrazole hybrid glycosides is a prime example of this approach, where the thiazole and tetrazole moieties were combined to target CDK2. rsc.org

The iterative process of computational analysis, rational design, chemical synthesis, and biological testing is a powerful paradigm in modern drug discovery. For this compound and its analogues, these computational approaches are instrumental in navigating the complex landscape of SAR and in guiding the development of the next generation of therapeutic agents. As computational power and algorithm accuracy continue to improve, the role of in silico methods in the rational design of novel drugs is set to become even more prominent.

Conclusions and Future Research Perspectives

Summary of Current Understanding of 2-(Tetrazol-2-yl)-1,3-thiazole Chemistry and its Derivatives

The chemistry of this compound is fundamentally shaped by the distinct properties of its constituent rings. The tetrazole moiety, a well-known bioisostere of the carboxylic acid group, imparts high nitrogen content, polarity, and the ability to engage in diverse hydrogen bonding interactions. researchgate.net The thiazole (B1198619) ring is a key component in numerous biologically active compounds, including the antibiotic penicillin, and is recognized for its versatile chemical reactivity. nih.govnih.gov

The combination of these two heterocycles creates a molecular scaffold with unique electronic characteristics. Research has shown that these hybrid molecules possess significant biological potential, particularly as antimicrobial agents. researchgate.netnih.gov Studies on derivatives of this scaffold have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.gov The synergistic effect of the tetrazole and thiazole rings within a single molecule is believed to enhance interactions with biological targets, such as bacterial enzymes or proteins, making these compounds promising lead molecules in drug discovery. researchgate.netnih.gov

Challenges and Opportunities in Synthetic Methodologies and Derivatization Strategies

The synthesis of this compound and its derivatives presents both challenges and opportunities. A primary synthetic challenge lies in controlling the regioselectivity during the formation of the tetrazole ring. The common method, a [3+2] cycloaddition of an azide (B81097) with a nitrile, can lead to the formation of different isomers, complicating purification and characterization. mdpi.com Furthermore, the stability of the pre-formed hybrid scaffold during subsequent derivatization steps can be a concern, requiring mild and selective reaction conditions.

Despite these challenges, significant opportunities exist for innovation. The development of multicomponent reactions (MCRs) offers an efficient pathway to construct complex tetrazole-containing molecules in a single step, improving atom economy and reducing synthesis time. semanticscholar.org The classical Hantzsch thiazole synthesis remains a robust and versatile method for constructing the thiazole portion of the molecule. researchgate.neteurekaselect.com Future strategies may focus on novel catalytic systems and the use of functionalized building blocks that allow for late-stage diversification, enabling the rapid generation of libraries of this compound derivatives for biological screening. rsc.orgrsc.org

Advancements in Computational Modeling and Predictive Chemistry for Tetrazole-Thiazole Systems

Computational chemistry has become an indispensable tool for understanding the properties and predicting the behavior of tetrazole-thiazole systems. jchemlett.com Density Functional Theory (DFT) calculations, particularly with functionals like B3LYP, are widely used to investigate the electronic properties of these molecules. researchgate.netnih.gov Such studies provide insights into molecular geometry, stability, and reactivity by calculating parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.

Molecular docking simulations are another critical computational tool, enabling researchers to predict the binding interactions between tetrazole-thiazole derivatives and biological targets. researchgate.net For instance, docking studies have been used to model the interaction of these compounds with the ATP binding domain of S. aureus DNA Gyrase, helping to elucidate their potential mechanism of antimicrobial action. researchgate.netnih.gov These in silico methods accelerate the drug discovery process by identifying the most promising candidates for synthesis and biological testing, thereby saving time and resources. nih.gov

Table 1: Comparative Electronic Properties of Tetrazole-Heterocycle Hybrids This table presents data derived from computational studies on various tetrazole-based heterocyclic compounds, illustrating the electronic properties calculated using DFT/B3LYP methods.

Compound TypeHOMO (eV)LUMO (eV)Energy Gap (ΔEH-L) (eV)Reference
Tetrazole-Thiazole Derivatives-6.4 to -6.8-1.7 to -2.14.5 to 4.9 researchgate.net
Tetrazole-Thiophene Derivatives-6.2 to -6.6-1.8 to -2.24.3 to 4.7 researchgate.net
Tetrazole-Thiadiazole Derivatives-6.9 to -7.3-2.5 to -2.94.1 to 4.5 researchgate.net

Prospects for Novel Applications in Interdisciplinary Scientific Fields

The versatile nature of the this compound scaffold opens up prospects for applications beyond its current exploration in antimicrobial research. The established role of thiazole derivatives in treating a range of diseases suggests that these hybrid compounds could be investigated for anticancer, anti-inflammatory, and antiviral activities. nih.govdergipark.org.tr The structural similarity of the tetrazole ring to the carboxylic acid group makes it a valuable pharmacophore for designing molecules that can interact with a wide array of biological targets. nih.gov

In the field of materials science, the high nitrogen content and thermal stability of the tetrazole ring are properties of interest for the development of energetic materials and gas-generating agents. While this application is more general to tetrazoles, the functionalization with a thiazole ring could be used to fine-tune these properties. Furthermore, the unique electronic and coordinating properties of the combined scaffold could be harnessed in the development of novel sensors, catalysts, or functional organic materials, marking a transition from purely medicinal applications to broader interdisciplinary fields. mdpi.com

Q & A

Basic: What are the established synthetic routes for 2-(Tetrazol-2-yl)-1,3-thiazole derivatives?

Methodological Answer:
The synthesis typically involves cyclization or coupling reactions. For example:

  • Cyclization of thiosemicarbazides : Reacting thiourea derivatives with hydrazine to form tetrazole rings, followed by thiazole ring closure using brominated intermediates like 2-bromomethylthiazole (e.g., CAS 131654-56-3, C₄H₄BrNS) .
  • Cross-coupling reactions : Palladium-catalyzed coupling of tetrazole-containing precursors with thiazole halides (e.g., Suzuki-Miyaura reactions) .
  • Multi-step functionalization : Modifying pre-formed thiazole cores with tetrazole groups via nucleophilic substitution, as seen in the synthesis of analogs like 2-{4-[4-(benzodiazolyl)phenoxymethyl]-triazolyl}-N-(thiazolyl)acetamides .

Advanced: How can reaction conditions be optimized for synthesizing this compound derivatives with high regioselectivity?

Methodological Answer:
Key parameters include:

  • Catalyst selection : Use Cu(I) or Ru(II) catalysts for azide-alkyne cycloaddition (CuAAC/RuAAC) to ensure tetrazole regioselectivity .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, reducing side reactions .
  • Temperature control : Low temperatures (−20°C to 0°C) minimize decomposition of sensitive intermediates like 2-(trimethylsilyl)thiazole .
  • Protecting groups : Employ tert-butoxycarbonyl (Boc) groups to shield reactive sites during multi-step syntheses .

Basic: What spectroscopic techniques are critical for characterizing this compound derivatives?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to distinguish thiazole (C2-H: δ 7.5–8.5 ppm) and tetrazole (C5-H: δ 8.5–9.5 ppm) protons .
  • IR spectroscopy : Confirm tetrazole ring presence via N–H stretching (3100–3300 cm⁻¹) and C=N absorption (1600–1650 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formulas (e.g., C₅H₅N₃S₂ for the base structure) .

Advanced: How can researchers resolve contradictions in spectral data for structurally similar derivatives?

Methodological Answer:

  • 2D NMR (COSY, NOESY) : Differentiate regioisomers by analyzing through-space coupling between tetrazole and thiazole protons .
  • Computational validation : Compare experimental NMR shifts with density-functional theory (DFT)-predicted values (e.g., B3LYP/6-31G* level) .
  • X-ray crystallography : Resolve ambiguities by determining crystal structures, as demonstrated for thiazole-triazole hybrids .

Advanced: What computational approaches are suitable for modeling the electronic properties of this compound?

Methodological Answer:

  • DFT calculations : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to predict ionization potentials and electron affinities .
  • Molecular docking : Simulate interactions with biological targets (e.g., Trypanosoma cruzi enzymes) using AutoDock Vina to prioritize derivatives for synthesis .
  • Hirshfeld surface analysis : Map non-covalent interactions in crystal packing to guide solid-state stability studies .

Basic: How are biological activities of this compound derivatives evaluated in vitro?

Methodological Answer:

  • Antiparasitic assays : Test against Trypanosoma cruzi epimastigotes, measuring IC₅₀ values (e.g., derivatives with IC₅₀ < 2 µM showed >50 selectivity index) .
  • Enzyme inhibition : Use fluorescence-based assays to quantify inhibition of acetylcholinesterase or kinases.
  • Docking studies : Prioritize compounds with strong binding to active sites (e.g., 9c derivative bound to Trypanosoma cruzi CYP51 in silico) .

Advanced: How can structure-activity relationships (SARs) guide the design of bioactive derivatives?

Methodological Answer:

  • Electron-withdrawing substituents : Fluorine or nitro groups at the thiazole 4-position enhance antiparasitic activity by increasing electrophilicity .
  • Hydrophobic side chains : Bulky aryl groups (e.g., 4-bromophenyl) improve membrane permeability, as seen in analogs with IC₅₀ < 2 µM .
  • Heterocyclic fusion : Incorporating triazole or oxazolidine rings (e.g., compound 9a) modulates solubility and target engagement .

Advanced: How do environmental conditions (pH, temperature) affect the stability of this compound derivatives?

Methodological Answer:

  • pH-dependent degradation : Conduct accelerated stability studies in buffers (pH 1–13) to identify hydrolysis-prone sites (e.g., tetrazole ring decomposition at pH > 10) .
  • Thermogravimetric analysis (TGA) : Determine thermal stability up to 200°C; most derivatives decompose above 150°C .
  • Light sensitivity : Store derivatives in amber vials at −20°C to prevent photodegradation of the thiazole ring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.